molecular formula C8H9ClN2O2 B1398870 Ethyl 5-amino-2-chloroisonicotinate CAS No. 862314-10-1

Ethyl 5-amino-2-chloroisonicotinate

Cat. No.: B1398870
CAS No.: 862314-10-1
M. Wt: 200.62 g/mol
InChI Key: ZYJCTOLZHAXVCQ-UHFFFAOYSA-N
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Description

Ethyl 5-amino-2-chloroisonicotinate is a heterocyclic compound with the molecular formula C8H9ClN2O2. It is a derivative of pyridine, featuring an amino group at the 5-position, a chlorine atom at the 2-position, and an ethyl ester group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-2-chloroisonicotinate typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-2-chloroisonicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

    Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted pyridine derivatives.

    Ester Hydrolysis: Formation of 5-amino-2-chloropyridine-4-carboxylic acid.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of alkylamines.

Scientific Research Applications

Ethyl 5-amino-2-chloroisonicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5-amino-2-chloroisonicotinate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-chloropyridine-4-carboxylate: Lacks the amino group at the 5-position.

    Methyl 2-chloropyridine-4-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 5-amino-2-chloropyrimidine-4-carboxylate: Contains a pyrimidine ring instead of a pyridine ring

Uniqueness

Ethyl 5-amino-2-chloroisonicotinate is unique due to the presence of both an amino group and a chlorine atom on the pyridine ring, which allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

ethyl 5-amino-2-chloropyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2/c1-2-13-8(12)5-3-7(9)11-4-6(5)10/h3-4H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYJCTOLZHAXVCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20726639
Record name Ethyl 5-amino-2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

862314-10-1
Record name Ethyl 5-amino-2-chloropyridine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20726639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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